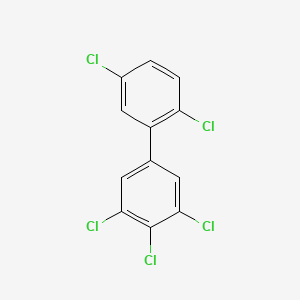

2,3',4',5,5'-Pentachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,3-trichloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVBPZFQXKMHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074213 | |

| Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-70-3 | |

| Record name | 2′,3,4,5,5′-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70424-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',5,5'-Pentachlorodiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5,5'-PENTACHLORODIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31F1760355 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Chlorination of Biphenyl

- Method: Biphenyl is subjected to chlorination using chlorine gas in the presence of catalysts such as ferric chloride (FeCl3) or aluminum chloride (AlCl3).

- Control Factors: Reaction temperature and chlorine feed rate are adjusted to favor pentachlorinated products.

- Challenges: Direct chlorination often yields a mixture of congeners due to multiple reactive sites, necessitating further purification steps to isolate this compound.

Stepwise Synthesis via Functionalized Intermediates

- Method: Starting from partially chlorinated biphenyls or substituted biphenyl intermediates, selective chlorination or substitution reactions introduce chlorine atoms at desired positions.

- Advantages: Greater regioselectivity and control over substitution pattern.

- Example: Chlorination of 2,3',4'-trichlorobiphenyl followed by chlorination at 5 and 5' positions.

Analytical and Purification Techniques Related to Preparation

- Gas Chromatography (GC): Used for separation and identification of PCB congeners post-synthesis.

- Mass Spectrometry (MS): Confirms molecular structure and chlorine substitution pattern.

- Internal Standards: Decachlorobiphenyl is commonly used as an internal or surrogate standard in analyses related to PCBs, aiding in quantification and quality control during preparation and purification.

Research Findings on Preparation and Metabolism Relevant to this compound

Although direct synthetic protocols for this compound are less frequently detailed in literature compared to metabolism studies, insights from related congeners provide useful context:

- Metabolism Studies: Research on similar pentachlorobiphenyl congeners (e.g., PCB 101: 2,2',4,5,5'-pentachlorobiphenyl) shows selective hydroxylation by human liver microsomes, indicating the importance of substitution pattern in chemical reactivity and biological transformation.

- Cytochrome P450 Enzymes: Specific isoforms such as CYP2A6 are involved in oxidation of pentachlorobiphenyls, which informs potential synthetic modifications and stability considerations during preparation.

- Structural Confirmation: Mass spectrometry data and chromatographic retention times are crucial for confirming successful synthesis and purity of target congeners.

Data Table: Summary of Preparation Methods and Analytical Techniques

| Preparation Method | Description | Advantages | Limitations | Analytical Techniques Used |

|---|---|---|---|---|

| Direct Chlorination | Chlorination of biphenyl with Cl2 and catalyst | Simple, scalable | Low regioselectivity, mixture formation | GC, MS, use of internal standards |

| Stepwise Synthesis via Intermediates | Functionalized biphenyls chlorinated selectively | High regioselectivity | Multi-step, complex synthesis | GC-MS, NMR for structural confirmation |

| Isolation from Aroclor Mixtures | Fractionation of commercial PCB mixtures | Access to target congener | Requires advanced separation expertise | GC with ECD or MS detection |

Chemical Reactions Analysis

Types of Reactions

2,3’,4’,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Typically involves cytochrome P450 enzymes in biological systems.

Reduction: Often mediated by sulfate-reducing bacteria in anaerobic environments.

Substitution: Can be facilitated by nucleophilic agents under specific conditions.

Major Products Formed

Oxidation: Hydroxylated biphenyls.

Reduction: Less chlorinated biphenyls.

Substitution: Various substituted biphenyls depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₅Cl₅

- Molecular Weight : 326.43 g/mol

- CAS Number : 31508-00-6

PCB-118 is characterized by five chlorine atoms attached to a biphenyl structure, contributing to its stability and resistance to degradation in the environment.

Environmental Monitoring

PCB-118 is commonly used as a marker in environmental studies due to its persistence and bioaccumulation potential. Its applications include:

- Tracking Pollution Sources : PCB-118 can be traced in various environmental matrices such as soil, water, and biota. Its presence is often indicative of historical industrial activities.

- Bioaccumulation Studies : Researchers utilize PCB-118 to study how PCBs accumulate in food chains, particularly in aquatic ecosystems. This helps assess ecological risks associated with PCB exposure.

| Environmental Matrix | Detection Method | Reference |

|---|---|---|

| Soil | Gas Chromatography | |

| Water | Liquid Chromatography | |

| Fish | Supercritical Fluid Extraction |

Toxicological Studies

PCB-118 has been the subject of numerous toxicological investigations aimed at understanding its health effects:

- Carcinogenic Potential : Studies have suggested that PCB-118 may be linked to various cancers due to its ability to interact with cellular mechanisms such as the aryl hydrocarbon receptor (AhR). For instance, research indicates that exposure to PCBs can lead to increased incidences of liver cancer in animal models .

- Endocrine Disruption : PCB-118 has been studied for its potential endocrine-disrupting effects, particularly concerning breast cancer risk. A notable study did not find a significant association between PCB-118 levels in adipose tissue and breast cancer incidence among women .

Case Study: Breast Cancer Risk Assessment

A study conducted on Long Island residents measured PCB congener levels in adipose tissue to assess breast cancer risk. The findings indicated no significant correlation between PCB-118 levels and breast cancer diagnosis, suggesting that while PCBs are harmful, their specific impacts can vary based on exposure levels and individual susceptibility .

Analytical Chemistry

In analytical chemistry, PCB-118 serves as a crucial compound for developing methods to detect and quantify PCBs in various samples:

- Method Development : Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for the analysis of PCB mixtures, including PCB-118. These methods allow for precise quantification and identification of PCB congeners in complex environmental samples .

| Analytical Technique | Application | Reference |

|---|---|---|

| Gas Chromatography | Quantification of PCBs | |

| Mass Spectrometry | Identification of Congeners |

Research on Metabolic Pathways

Research into how organisms metabolize PCB-118 is critical for understanding its biological effects:

- Metabolic Activation : Studies have shown that PCB-118 can induce cytochrome P450 enzymes involved in xenobiotic metabolism, which may lead to the formation of reactive metabolites that cause cellular damage . This research is essential for developing strategies to mitigate the health risks associated with PCB exposure.

Mechanism of Action

2,3’,4’,5,5’-Pentachlorobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate the transcription of various genes involved in xenobiotic metabolism . This activation can lead to the production of toxic metabolites and disruption of normal cellular functions . Additionally, it can interfere with thyroid hormone homeostasis by affecting the expression of thyroid hormone transporters and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar PCB Congeners

Structural Isomerism and Chlorination Patterns

PCB-124 is distinguished from other pentachlorobiphenyls by the positions of its chlorine atoms:

- PCB-101 (2,2',4,5,5'-Pentachlorobiphenyl): Lacks chlorine at the 3' and 4' positions but shares substitutions at 2, 5, and 5'.

- PCB-118 (2,3',4,4',5-Pentachlorobiphenyl): Contains a 4' chlorine instead of 5', altering its metabolic pathways. PCB-118 is a mono-ortho-substituted congener with higher dioxin-like toxicity than PCB-124 .

- PCB-107 (2,3,3',4',5-Pentachlorobiphenyl): A structural isomer with adjacent chlorines at 3 and 3', which may enhance its environmental persistence compared to PCB-124 .

Environmental Persistence and Half-Life

PCB-124 exhibits moderate persistence in air compared to other pentachlorobiphenyls. Machine learning models predict its atmospheric half-life (t₁/₂) to range between 2.84–3.03 days, similar to PCB-101 (2.84–3.16 days) but shorter than PCB-118 (3.07–3.46 days) . Higher chlorination at non-adjacent positions in PCB-124 may reduce oxidative degradation rates compared to tetra-ortho-substituted congeners like PCB-153 .

| Congener | Chlorine Positions | Predicted Air Half-Life (Days) |

|---|---|---|

| PCB-124 | 2, 3', 4', 5, 5' | 2.84–3.03 |

| PCB-101 | 2, 2', 4, 5, 5' | 2.84–3.16 |

| PCB-118 | 2, 3', 4, 4', 5 | 3.07–3.46 |

| PCB-153 (HexaCB) | 2, 2', 4, 4', 5, 5' | 0.47–0.70 (observed in dogs) |

Data derived from predictive models and experimental observations .

Toxicity and Metabolic Pathways

- Metabolite Formation : In rats, pentachlorobiphenyls like PCB-124 produce hydroxy and methylthio metabolites. However, higher chlorination reduces methylthio metabolite formation. For PCB-124, the methylthio/hydroxy excretion ratio is 0.04 , significantly lower than tetrachlorobiphenyls (e.g., 1.3 for PCB-68) .

- Bioaccumulation: PCB-124’s log Kow (octanol-water partition coefficient) is estimated at 6.5–7.0, comparable to PCB-101 (6.7) but lower than hexachlorobiphenyls like PCB-153 (7.2) .

Environmental Detection and Regulatory Status

- Biosolids and Biochar : PCB-124 is detected at <2 ng/kg in biochar samples, similar to other pentachlorobiphenyls like PCB-118 but below hexachlorobiphenyls (e.g., 4.2 ng/kg for PCB-169) .

Analytical and Commercial Relevance

PCB-124 is commercially available as a certified reference material (e.g., 40 µg/mL in nonane) for environmental monitoring . Its analytical quantification typically employs gas chromatography-mass spectrometry (GC-MS) with a primary ion mass (m/z) of 326, shared with other pentachlorobiphenyls like PCB-101 and PCB-118 .

Key Research Findings and Gaps

Structural Sensitivity: Minor differences in chlorine positions (e.g., 4' vs. 5' substitution) significantly impact PCB-124’s environmental fate and toxicity compared to isomers like PCB-118 .

Data Limitations : Predictive models for PCB-124’s half-life rely on theoretical calculations; empirical validation is needed .

Ecotoxicity: Limited studies exist on PCB-124’s effects on aquatic invertebrates, unlike well-studied congeners like PCB-153 .

Biological Activity

2,3',4',5,5'-Pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. PCBs are known for their environmental persistence and potential health risks, including carcinogenicity and endocrine disruption. This article focuses on the biological activity of PCB 126, examining its interactions with biological systems, toxicological effects, and implications for human health.

Chemical Structure and Properties

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

The structure of PCB 126 features five chlorine atoms attached to biphenyl, influencing its chemical reactivity and biological interactions. The arrangement of these chlorine atoms significantly affects the compound's toxicity and ability to bind to cellular receptors.

PCB 126 exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, PCB 126 can modulate the expression of genes involved in xenobiotic metabolism, leading to various toxicological outcomes:

- Induction of CYP1A enzymes : Increased activity of cytochrome P450 enzymes (CYP1A1 and CYP1A2) has been observed in response to PCB exposure, indicating enhanced metabolic processing of xenobiotics .

- DNA Damage : Studies have shown that PCB 126 can induce DNA strand breaks in liver cells, contributing to its potential carcinogenicity .

- Endocrine Disruption : PCBs can interfere with hormonal signaling pathways, leading to developmental and reproductive toxicity .

Toxicological Effects

Research has documented several adverse effects associated with PCB 126 exposure:

- Carcinogenicity : PCB 126 is classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC). Animal studies have demonstrated an increased incidence of liver tumors following exposure .

- Neurodevelopmental Deficits : Exposure during critical developmental periods has been linked to neurocognitive impairments in offspring .

- Immune System Effects : PCB exposure can lead to immunotoxicity, resulting in altered immune responses and increased susceptibility to infections.

Study on Liver Tumors Induction

A study involving rats exposed to Aroclor 1254 (a commercial PCB mixture containing PCB 126) reported significant increases in hepatocellular adenomas and carcinomas. This indicates a strong link between PCB exposure and liver cancer development .

Neurodevelopmental Impact Study

In a longitudinal study assessing maternal exposure to PCBs before pregnancy, researchers found correlations between higher maternal blood levels of PCBs and adverse neurodevelopmental outcomes in newborns. This highlights the risks associated with PCB exposure during critical developmental windows .

Data Table: Summary of Biological Effects

Q & A

Basic Research Questions

Q. How is 2,3',4',5,5'-Pentachlorobiphenyl (PCB-124) identified and quantified in environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS). Employ isotopically labeled internal standards (e.g., 13C-PCB-124) to correct for matrix effects and recovery losses during extraction. Calibrate with certified reference materials (e.g., 100 ng/mL in isooctane) to ensure accuracy .

- Key Considerations : Confirm chlorine substitution patterns using retention indices and fragmentation patterns. Cross-validate with EPA DSSTox or NIST databases .

Q. What mechanisms underlie the toxicity of PCB-124 in biological systems?

- Mechanistic Insight : PCB-124’s toxicity is influenced by its chlorine substitution pattern, which determines its affinity for aryl hydrocarbon receptor (AhR) binding. Unlike non-ortho-substituted PCBs (e.g., PCB-126), PCB-124’s meta and para chlorines reduce coplanarity, leading to weaker AhR activation but potential endocrine disruption via thyroid hormone interference .

- Experimental Validation : Use in vitro assays (e.g., luciferase reporter gene assays for AhR activation) and compare congener-specific effects using structurally similar analogs (e.g., PCB-118, PCB-123) .

Q. How does PCB-124 persist in environmental matrices compared to other pentachlorobiphenyls?

- Environmental Fate : PCB-124’s persistence is linked to its resistance to microbial degradation due to chlorine positions at 2,3',4',5,5'. Monitor half-life in soil/water systems under aerobic/anaerobic conditions. Compare degradation rates with congeners like PCB-101 (2,2',4,5,5'-substituted) to identify structure-activity relationships .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported toxicological data for PCB-124?

- Experimental Design :

Dose-Response Analysis : Test low-dose (environmentally relevant) vs. high-dose (toxicological) exposures in model organisms (e.g., zebrafish, rodents).

Cohort Comparison : Include PCB-124 metabolites (e.g., hydroxylated derivatives) to assess bioactivation pathways.

Controlled Variables : Standardize exposure matrices (e.g., use isooctane solutions to avoid solvent interference) and validate purity via HRMS .

- Data Interpretation : Address discrepancies by cross-referencing studies using WHO-certified standards and harmonized protocols .

Q. What analytical challenges arise when distinguishing PCB-124 from co-eluting congeners in complex mixtures?

- Resolution Strategies :

- Use GC columns with enhanced selectivity (e.g., DB-5MS, 60 m length, 0.25 mm ID) to separate PCB-124 from PCB-118 (2,3',4,4',5) and PCB-123 (2,3',4',5,5').

- Apply orthogonal techniques like tandem MS (MS/MS) or ion mobility spectrometry to resolve overlapping peaks .

Q. How do metabolic pathways of PCB-124 differ across species, and what implications does this have for ecological risk assessment?

- Metabolic Profiling :

In Vitro Systems : Use liver microsomes (human, rodent) to identify cytochrome P450-mediated oxidation products.

In Vivo Studies : Track metabolites in urine/fecal samples using LC-HRMS.

- Key Findings : PCB-124 is metabolized slower than lower-chlorinated congeners (e.g., PCB-52), leading to bioaccumulation in adipose tissue. Compare species-specific CYP1A1/2 activity to extrapolate risks .

Q. What are the critical parameters for modeling PCB-124’s atmospheric transport and deposition?

- Model Inputs :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.